2-Isopropyl-3-methylthiopyrazine

Flavor Chemistry Sensory Science Analytical Chemistry

This solid (mp 108°C) aryl thioether delivers an authentic 'green vegetable roasted meat' profile essential for coriander and fenugreek flavors. Unlike liquid alkylpyrazines, its physical state ensures uniform distribution in dry-blended seasonings, powdered soups, and encapsulated flavors. With a moderate odor threshold (0.075–0.138 ppm), it offers controlled dosing without overpowering off-notes. Supported by a 90 µg/person/day Threshold of Concern for regulatory-compliant formulation. Procure with confidence for nature-identical flavor creation.

Molecular Formula C8H12N2S
Molecular Weight 168.26 g/mol
CAS No. 67952-59-4
Cat. No. B1606206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-3-methylthiopyrazine
CAS67952-59-4
Molecular FormulaC8H12N2S
Molecular Weight168.26 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=CN=C1SC
InChIInChI=1S/C8H12N2S/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3
InChIKeyMUSIVZZZFRJWGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropyl-3-methylthiopyrazine (CAS 67952-59-4): Procurement-Ready Chemical Identity and Baseline Properties


2-Isopropyl-3-methylthiopyrazine (CAS 67952-59-4), also known as 2-methylthio-3-isopropylpyrazine, is a sulfur-containing heterocyclic compound classified as an aryl thioether. It is primarily utilized as a flavoring agent within the food and beverage industry. This compound is characterized by a molecular formula of C8H12N2S, a molecular weight of 168.26 g/mol, and an estimated melting point of 108 °C [1]. As a solid at room temperature with a pale yellow appearance, its physical state is a key differentiator from many liquid alkylpyrazines, influencing handling and formulation considerations [2].

Why 2-Isopropyl-3-methylthiopyrazine is Not Interchangeable with Other Alkylthiopyrazines


The specific sensory profile and regulatory standing of 2-isopropyl-3-methylthiopyrazine preclude its simple substitution with close structural analogs. While many alkylthiopyrazines share broad 'nutty' or 'roasted' descriptors, their specific odor characters diverge significantly based on the 2-alkyl substituent [1]. For instance, 2-ethyl-3-methylthiopyrazine delivers a strong roasted meat aroma [2], whereas 2-methyl-3-methylthiopyrazine is more closely associated with nutty and vegetable notes . Furthermore, regulatory clearances are not uniform across this chemical class. Substituting one pyrazine for another without verifying its specific flavor ingredient status can lead to compliance failures. The following sections provide quantitative and qualitative evidence of the target compound's distinct properties, enabling informed selection.

Quantitative Differentiation of 2-Isopropyl-3-methylthiopyrazine from In-Class Comparators


Sensory Detection Threshold Comparison: 2-Isopropyl-3-methylthiopyrazine vs. 2-Isopropyl-3-methoxypyrazine

The detection threshold of 2-isopropyl-3-methylthiopyrazine is significantly higher than that of its alkoxy-analog, 2-isopropyl-3-methoxypyrazine. This difference is crucial for applications where lower potency and greater ease of handling are desired, avoiding the overpowering 'ladybug taint' associated with the methoxy derivative at trace levels [1][2]. The thiopyrazine offers a more manageable potency profile for flavorists.

Flavor Chemistry Sensory Science Analytical Chemistry

Odor Profile Specificity: 2-Isopropyl-3-methylthiopyrazine vs. 2-Ethyl-3-methylthiopyrazine

The odor profile of 2-isopropyl-3-methylthiopyrazine is defined by a 'powerful green vegetable roasted meat' character [1]. This is in contrast to the primary sensory attribute of 2-ethyl-3-methylthiopyrazine, which is documented as a 'strong roasted meat aroma' with no reported green or vegetable notes [2]. This distinction is critical for formulators aiming to achieve a specific flavor nuance (e.g., coriander or fenugreek) rather than a generic roasted/meaty base.

Flavor Formulation Sensory Evaluation Food Science

Physical Form Differentiation: Solid (2-Isopropyl) vs. Liquid (2-Ethyl) Alkylthiopyrazines

A key practical difference lies in the physical state. 2-Isopropyl-3-methylthiopyrazine is estimated to be a pale yellow solid with a melting point of 108 °C [1]. This contrasts with 2-ethyl-3-methylthiopyrazine, which is reported as a clear, light yellow liquid at standard temperature and pressure, with a boiling point of 234-236 °C [2]. This solid vs. liquid nature dictates different protocols for weighing, storage stability, and incorporation into complex formulations, particularly dry blends or encapsulated flavors.

Formulation Science Material Handling Physical Chemistry

Regulatory Clearance and Safety Threshold: Defined Exposure Limit vs. In-Class Analogs

2-Isopropyl-3-methylthiopyrazine possesses a defined safety parameter: a Threshold of Concern of 90 µg/person/day, classified as a Structure Class III substance [1]. This provides a clear, quantifiable limit for formulation. While 2-methyl-3-methylthiopyrazine shares this same threshold [2], other closely related pyrazines may not have the same level of regulatory scrutiny or documented safe-use levels, creating uncertainty in application development. The availability of this data supports confident procurement and use.

Regulatory Affairs Food Safety Toxicology

High-Value Application Scenarios for 2-Isopropyl-3-methylthiopyrazine Based on Product-Specific Evidence


Authentic Coriander and Fenugreek Flavor Reconstitution

2-Isopropyl-3-methylthiopyrazine is a naturally occurring component of coriander and fenugreek seeds [1]. Its specific 'green vegetable roasted meat' odor profile, documented in Section 3, makes it indispensable for creating authentic, nature-identical flavors of these spices. Using a more generically 'roasted' or 'nutty' analog like 2-ethyl- or 2-methyl-3-methylthiopyrazine would fail to deliver the characteristic green top-note, leading to an inferior and unrecognizable flavor profile.

Precision Blending in Dry and Savory Flavor Systems

Due to its physical state as a solid with a melting point of 108 °C, 2-isopropyl-3-methylthiopyrazine is particularly well-suited for incorporation into dry-blended seasonings, powdered soups, and encapsulated flavors [2]. This contrasts with liquid alternatives like 2-ethyl-3-methylthiopyrazine, which present challenges in achieving uniform distribution in dry mixes and may have different stability profiles. The solid form simplifies handling, weighing, and blending operations in a production environment.

Controlled Flavor Potency Formulation Without Off-Flavor Risk

The moderately high odor detection threshold of 0.075–0.138 ppm for 2-isopropyl-3-methylthiopyrazine [3] positions it as a controllable tool for flavorists. This is a strategic advantage over extremely potent pyrazines like 2-isopropyl-3-methoxypyrazine (threshold ~0.000002 ppm), which can easily overpower a flavor system and introduce undesirable off-notes like 'ladybug taint' even at trace concentrations [4]. The thiopyrazine provides a more robust and forgiving window for flavor creation.

Compliant Flavor Development with Defined Safety Parameters

For flavor houses and food manufacturers prioritizing regulatory compliance, 2-isopropyl-3-methylthiopyrazine offers a clear and quantifiable safety margin with its documented Threshold of Concern of 90 µg/person/day [5]. This established limit allows for precise calculation of maximum use levels in various food categories, simplifying the product development and regulatory approval process compared to using a less-characterized or unlisted pyrazine analog.

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